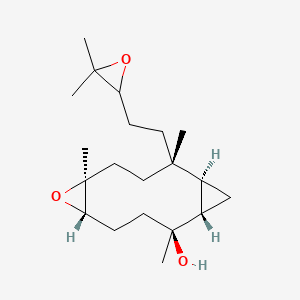
YM-53601
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YM-53601 is a complex organic compound that features a unique combination of a carbazole moiety and a 1-azabicyclo[2.2.2]octane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YM-53601 typically involves multiple steps, starting with the preparation of the carbazole core and the 1-azabicyclo[2.2.2]octane intermediate. The key steps include:
Formation of the Carbazole Core: This can be achieved through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Preparation of the 1-azabicyclo[2.2.2]octane Intermediate: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation or other cyclization techniques.
Coupling of the Two Moieties: The final step involves the coupling of the carbazole core with the 1-azabicyclo[2.2.2]octane intermediate, typically through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
YM-53601 can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The azabicyclo structure can be reduced to form the corresponding amine.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: The corresponding amine derivative.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
YM-53601 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of YM-53601 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the carbazole moiety.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with potential biological activity.
Carbazole: The core structure present in the compound, known for its wide range of applications in organic synthesis and medicinal chemistry.
Uniqueness
YM-53601 is unique due to its combination of the carbazole and 1-azabicyclo[2.2.2]octane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H22ClFN2O |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2-[(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18+; |
Clé InChI |
JWXYVHMBPISIJQ-LTRPLHCISA-N |
SMILES isomérique |
C1CN2CCC1/C(=C(\COC3=CC4=C(C=C3)C5=CC=CC=C5N4)/F)/C2.Cl |
SMILES canonique |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl |
Synonymes |
(E)-2-(2-fluoro-2-(quinuclidin-3-ylidene)ethoxy)-9H-carbazole monohydrochloride YM 53601 YM-53601 YM53601 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[11C]Phenethylguanidine](/img/structure/B1258040.png)

![6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B1258045.png)

![1-(2,3-Dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1258048.png)
![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)
![N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B1258051.png)
